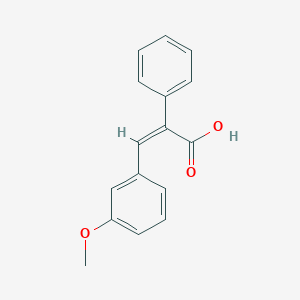

(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid” is a chemical compound. It is also known as 3-Methoxycinnamic acid . The compound has a molecular weight of 178.18 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation has been used to afford vinyl alcohol (VA)–styrene copolymers .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: CH3OC6H4CH=CHCO2H . The InChI key for this compound is LZPNXAULYJPXEH-AATRIKPKSA-N .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it has been used in Suzuki Cross-Coupling reactions using organotrifluoroborates as potent boronic acid surrogates .Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 43-45 °C (lit.) . Its solubility and other physical properties might vary depending on the conditions.科学的研究の応用

Chemical Structure Analysis

The compound "(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid" has been the subject of various structural investigations to elucidate its physical and chemical properties. For example, studies on related compounds have employed X-ray crystallography, spectroscopic methods, and quantum chemical calculations to understand the crystalline structure and molecular interactions. These investigations reveal insights into intramolecular and intermolecular interactions that stabilize the compound's structure, contributing to our understanding of its reactivity and potential applications in materials science and drug design (Venkatesan et al., 2016).

Synthetic Applications

The compound and its derivatives are of significant interest in organic synthesis. For instance, synthetic routes have been developed to transform "(Z)-3-arylprop-2-enoic acids" into enamides through a series of reactions, showcasing the versatility of these compounds in synthetic organic chemistry. This process involves converting the acid into its acyl azide, followed by rearrangement to an isocyanate and subsequent conversion into the desired enamide. Such transformations underscore the utility of "this compound" in the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science (Brettle & Mosedale, 1988).

Antimicrobial Activity

The antimicrobial potential of derivatives of "this compound" has also been explored. Compounds synthesized from fatty acid hydrazides derived from related structures have been evaluated for their antibacterial activity, demonstrating efficacy against various bacterial strains. Such studies highlight the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics to combat antibiotic-resistant bacteria (Banday, Mattoo, & Rauf, 2010).

Antioxidant Properties

Research into the antioxidant properties of phenylpropanoids, including compounds structurally related to "this compound," has identified these molecules as potent scavengers of free radicals. Such compounds have been isolated from various natural sources and evaluated for their ability to inhibit oxidative processes. The antioxidant activity of these compounds makes them of interest for potential applications in pharmaceuticals, nutraceuticals, and as natural preservatives in food and cosmetics (Kikuzaki et al., 1999).

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include avoiding contact with skin and eyes, and using personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves .

特性

IUPAC Name |

(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-5-6-12(10-14)11-15(16(17)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)/b15-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFFSAQDMSUYHB-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)

![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)

![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)

![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)

![6-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2748637.png)

![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)

![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)